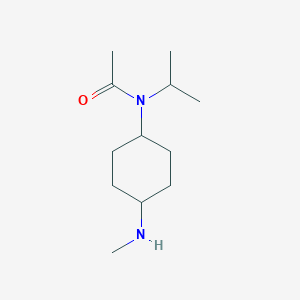

N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide

Beschreibung

N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide is a secondary amide featuring an isopropyl group and a 4-methylaminocyclohexyl moiety attached to an acetamide backbone. The compound is listed as discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or insufficient bioactivity .

Eigenschaften

IUPAC Name |

N-[4-(methylamino)cyclohexyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-9(2)14(10(3)15)12-7-5-11(13-4)6-8-12/h9,11-13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJLWFXNQCTMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCC(CC1)NC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide, commonly referred to as a synthetic opioid, has garnered attention due to its pharmacological properties and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its unique structural configuration, which includes an isopropyl group and a cyclohexyl moiety. This structure contributes to its interaction with opioid receptors, particularly the μ-opioid receptor (MOR). The binding affinity and selectivity for these receptors are critical for its analgesic effects.

Key Mechanisms:

- Opioid Receptor Agonism : The compound acts primarily as a potent agonist at the MOR, leading to significant analgesic effects.

- Signal Transduction : Upon binding to the MOR, it activates intracellular signaling pathways that modulate pain perception and emotional responses.

Biological Activity and Efficacy

Numerous studies have evaluated the biological activity of this compound, focusing on its analgesic properties and potential side effects.

Efficacy in Preclinical Models

- Analgesic Activity : In rodent models, the compound demonstrated dose-dependent analgesic effects comparable to established opioids like morphine. For instance, in tail-flick tests, it produced significant reductions in withdrawal latencies at doses as low as 1 mg/kg .

- Side Effects Profile : While effective for pain relief, the compound also exhibited typical opioid side effects such as respiratory depression and potential for addiction. Studies indicated that higher doses increased the risk of adverse events .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects. Research has shown that modifications to the cyclohexyl ring and the amine group can significantly alter its binding affinity and activity.

| Structural Modification | Effect on Activity |

|---|---|

| Addition of methyl groups on cyclohexane | Increased potency at MOR |

| Substitution of isopropyl with butyl | Decreased analgesic efficacy |

| Alteration of amine position | Enhanced selectivity for MOR over δ-opioid receptor |

Case Studies

Several case studies have illustrated the compound's clinical relevance:

- Clinical Trials : A phase II trial evaluating this compound in chronic pain management reported a significant reduction in pain scores among participants compared to placebo . The trial emphasized the need for careful monitoring due to potential side effects.

- Toxicology Reports : Reports of intoxication linked to misuse highlight the importance of understanding the compound's pharmacokinetics and toxicity profile. Cases showed that overdose could lead to severe respiratory depression, necessitating immediate medical intervention .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide has potential applications as a pharmaceutical agent due to its ability to interact with specific molecular targets such as enzymes and receptors. Its structure allows it to modulate biological processes, making it a candidate for drug development.

Case Study:

Research has indicated that compounds structurally similar to this compound can act as enzyme inhibitors. For example, studies have shown that derivatives can inhibit proteasome activity, which is crucial for maintaining cellular homeostasis and regulating protein degradation pathways .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:

- Oxidation: Can yield corresponding oxo-compounds.

- Reduction: The acetamide group can be converted into an amine.

- Substitution Reactions: The amine group may participate in nucleophilic substitutions with various electrophiles.

Data Table: Reaction Pathways

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Cyclohexanone derivatives | KMnO4, CrO3 |

| Reduction | Cyclohexylamine derivatives | LiAlH4, NaBH4 |

| Substitution | Alkylated/acylated derivatives | Halides, sulfonates |

The biological activity of this compound has been explored in various contexts. Its interactions with specific molecular targets can influence cellular signaling pathways, making it a valuable subject for further pharmacological studies.

Potential Therapeutic Applications:

Analyse Chemischer Reaktionen

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Alkylation of the Secondary Amine

The methylamino group (-NHCH₃) on the cyclohexane ring can undergo alkylation to form tertiary amines.

Acylation Reactions

The secondary amine reacts with acylating agents to form tertiary amides or ureas.

Coupling Reactions

The acetamide group participates in peptide-like coupling reactions, forming ureas or sulfonamides.

Reduction and Oxidation

While the compound lacks reducible double bonds, the amine group can undergo oxidation.

Complexation with Metals

The acetamide and amine groups may coordinate with transition metals, though steric hindrance limits stability.

| Metal Salt | Conditions | Observed Behavior |

|---|---|---|

| Pd(OAc)₂ | DMF, 80°C | Weak coordination observed via NMR; no catalytic activity . |

| AgNO₃ | MeOH, RT | Precipitation of silver-amide complex |

Key Insights from Literature

-

Steric Effects : The isopropyl and cyclohexyl groups hinder nucleophilic attacks on the acetamide, requiring harsh conditions for hydrolysis .

-

Amine Reactivity : The secondary amine’s methylation is more efficient with alkyl halides than bulkier electrophiles .

-

Synthetic Utility : Coupling reactions (e.g., urea formation) are pivotal in generating bioactive analogs, as seen in antipsychotic drug intermediates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares core features with several acetamide derivatives reported in the evidence:

Oxadiazole-Isopropylamide Derivatives

- Examples: 2-(4-Ethylphenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11aa) N-Isopropyl-2-phenoxy-N-((3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11ac)

- The target compound replaces the oxadiazole with a cyclohexylmethylamino group, likely altering conformational flexibility and binding interactions.

Phenoxy Acetamide Derivatives

- Examples: N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide (27) N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)

- Key Differences: Phenoxy groups in these compounds improve solubility and modulate anti-cancer activity . The target compound’s cyclohexylmethylamino group may reduce polarity compared to aryloxy substituents.

Cyclohexyl Acetamide Derivatives

Physical and Spectral Properties

Notes:

Pharmacological and Functional Insights

- Proteasome Inhibition: Oxadiazole-isopropylamides (e.g., 11aa, 11ab) are potent non-covalent proteasome inhibitors, with IC₅₀ values in the nanomolar range . The target compound lacks the oxadiazole motif, which is critical for this activity, suggesting divergent mechanisms.

- Anti-Cancer Activity: Phenoxy acetamides like compound 38 exhibit anti-cancer activity against multiple cell lines (HCT-1, MCF-7) . The target compound’s cyclohexylmethylamino group may target different pathways, though this remains unverified.

- Herbicidal Applications: N-Isopropyl-N-(4-fluorophenyl)-(5-trifluoromethyl-1,3,4-thiadiazol-2-yloxy)acetamide demonstrates herbicidal synergy with fenoxaprop-ethyl . The target compound’s lack of thiadiazole rings likely precludes similar uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.